molecular formula C23H27FN4O3 B000428 Paliperidone CAS No. 144598-75-4

Paliperidone

Cat. No.: B000428
CAS No.: 144598-75-4
M. Wt: 426.5 g/mol
InChI Key: PMXMIIMHBWHSKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Paliperidone, a second-generation atypical antipsychotic, is the primary active metabolite of risperidone. It belongs to the benzisoxazole derivative class, with the molecular formula C₂₃H₂₇FN₄O₃ and a molecular weight of 426.49 g/mol . Available in oral extended-release (ER) and long-acting injectable (LAI) formulations (e.g., this compound palmitate), it is approved for schizophrenia and schizoaffective disorder. This compound acts as a dopamine D₂ and serotonin 5-HT₂A receptor antagonist, with additional affinity for α₁/α₂-adrenergic and H₁ histaminergic receptors . Its extended-release mechanism ensures steady plasma concentrations, reducing dosing frequency and improving adherence .

Chemical Reactions Analysis

Scientific Research Applications

Clinical Applications

1. Treatment of Schizophrenia

  • Efficacy : Paliperidone has shown significant effectiveness in reducing both positive and negative symptoms of schizophrenia. Clinical trials indicate that it can lead to improvements in overall functioning and quality of life for patients .
  • Long-Acting Injectable Formulations : The long-acting injectable formulations (this compound Palmitate) have been particularly beneficial for patients with adherence issues. Studies demonstrate that these formulations reduce relapse rates and hospitalizations compared to oral antipsychotics .

2. Treatment of Schizoaffective Disorder

  • This compound is also indicated for schizoaffective disorder, where it helps manage mood symptoms alongside psychotic features. Research indicates that it can stabilize mood while addressing psychotic symptoms effectively .

Comparative Efficacy

Research comparing this compound with other antipsychotics has yielded valuable insights:

Medication Efficacy Side Effects
This compound (1-month)Comparable efficacy to first-generation LAIAs; less extrapyramidal symptoms Mild injection-site pain; minimal EPS
Aripiprazole (once-monthly)Better improvements in quality of life metrics compared to this compound Variable side effects
PlaceboHigher relapse rates compared to this compound N/A

Safety Profile

This compound's safety profile is generally favorable. Clinical studies have reported fewer extrapyramidal symptoms (EPS) compared to older antipsychotics. However, mild injection-site reactions are noted more frequently with the injectable form .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Case Study 1 : A patient with chronic schizophrenia demonstrated significant improvement in symptom management after switching from oral risperidone to this compound palmitate, resulting in reduced hospitalizations over a year.
  • Case Study 2 : In a cohort study involving adolescents treated with this compound, results indicated a favorable response with manageable side effects, supporting its use in younger populations .

Comparison with Similar Compounds

Paliperidone is frequently compared to risperidone and other atypical antipsychotics (e.g., aripiprazole, quetiapine, olanzapine) in terms of pharmacology, efficacy, and safety. Key comparisons are outlined below:

This compound vs. Risperidone

  • Pharmacokinetics :

    • This compound has lower oral bioavailability (28%) compared to risperidone (70%) due to its ER formulation and reduced first-pass metabolism .
    • Both share a similar elimination half-life (~23 hours for this compound vs. ~20 hours for risperidone) .
    • Therapeutic drug monitoring (TDM) data indicate comparable therapeutic ranges (20–60 ng/mL for risperidone + 9-hydroxy-risperidone vs. 20–52 ng/mL for this compound) .
  • Efficacy: Indirect comparisons using propensity score matching show similar reductions in PANSS scores for schizophrenia . this compound ER demonstrated non-inferiority to risperidone in relapse prevention, with comparable remission rates .
  • Safety :

    • Both drugs increase prolactin levels and carry risks of extrapyramidal symptoms (EPS) and weight gain. However, this compound ER showed lower rates of sexual side effects in some studies .
    • This compound’s higher α₂-adrenergic receptor affinity may contribute to differential cardiovascular effects (e.g., tachycardia) .

This compound vs. Aripiprazole

  • Mechanism : Aripiprazole is a partial dopamine D₂ agonist, contrasting with this compound’s D₂ antagonism.
  • Efficacy : In long-term studies, this compound LAI showed lower relapse rates (AHR = 0.36) compared to aripiprazole LAI (AHR = 0.60) .
  • Tolerability : Aripiprazole has a lower risk of metabolic side effects but higher rates of akathisia .

This compound vs. Olanzapine and Quetiapine

  • Efficacy :

    • Olanzapine and this compound showed similar remission rates in naturalistic studies, but quetiapine was associated with the highest relapse risk (AHR = 1.44) .
    • This compound’s mood-stabilizing effects, via synaptoneurosomal protein expression akin to lithium, may offer advantages in bipolar disorder .
  • Safety :

    • Olanzapine has higher metabolic risks (weight gain, diabetes), while quetiapine is more sedating .

This compound LAI Formulations

  • 1-Month vs. 3-Month Formulations :
    • PP3M demonstrated superior relapse prevention (AHR = 0.36) compared to PP1M (AHR = 0.71) in real-world studies .

Data Tables

Table 1: Pharmacokinetic and Efficacy Comparison of Key Antipsychotics

Parameter This compound ER Risperidone Aripiprazole Olanzapine
Bioavailability (%) 28 70 87 85
Half-life (hours) 23 20 75 30
D₂ Receptor Affinity (Ki) 1.6 nM 3.8 nM 0.34 nM 11 nM
Mean Relapse Risk (AHR) 0.36–0.71* 0.67–1.0 0.60 0.67
Key Adverse Effects EPS, prolactin EPS, weight Akathisia Metabolic

Table 2: Therapeutic Drug Monitoring (TDM) Recommendations

Drug Therapeutic Range (ng/mL) Intra-Individual Variability (%)
This compound 20–52 30–35
Risperidone 20–60 30–35
Aripiprazole 100–350 25–40

Research Findings and Limitations

  • Indirect Comparisons: Network meta-analyses note discrepancies in this compound vs. quetiapine efficacy, necessitating direct head-to-head trials .

Biological Activity

Paliperidone, an atypical antipsychotic and the primary active metabolite of risperidone, is primarily used in the treatment of schizophrenia and schizoaffective disorders. Its biological activity encompasses a wide range of pharmacological effects, including receptor interactions, neuroprotective properties, and implications in cancer treatment. This article provides a detailed examination of these aspects, supported by research findings and case studies.

This compound exhibits high affinity for several neurotransmitter receptors, primarily acting as an antagonist at:

  • Dopamine D2 receptors
  • Serotonin 5-HT2A receptors
  • Serotonin 5-HT7 receptors
  • Histamine H1 receptors
  • Alpha-1 and Alpha-2 adrenergic receptors

The compound's antagonistic activity at these sites contributes to its antipsychotic effects and also influences mood stabilization and anxiolytic properties. Preclinical studies indicate that this compound may enhance neurogenesis and synaptic plasticity, suggesting potential cognitive benefits alongside its primary therapeutic uses .

Pharmacological Effects

This compound's biological activity can be categorized into several key areas:

  • Antipsychotic Effects : this compound effectively reduces symptoms of schizophrenia, including hallucinations and delusions. Its receptor profile allows for a balanced effect on both dopaminergic and serotonergic systems, which is crucial for managing psychotic disorders .
  • Mood Stabilization : Research indicates that this compound has mood-stabilizing properties comparable to lithium. It modulates mitochondrial protein expression in the prefrontal cortex, which is associated with mood regulation .
  • Anti-inflammatory and Neuroprotective Properties : this compound exhibits antioxidant effects and may protect against neuroinflammation. Studies have shown its ability to modulate inflammatory markers in the brain, contributing to its potential utility in neurodegenerative conditions .
  • Analgesic Activity : Evidence suggests that this compound may also possess analgesic properties, affecting pain pathways in the central nervous system .

Inhibition of Glioblastoma Growth

A significant study demonstrated that this compound inhibits glioblastoma growth in a mouse model. The findings revealed that this compound treatment reduced the expression of programmed death ligand 1 (PD-L1), a protein associated with immune evasion in tumors. This effect was mediated through the modulation of dopamine receptor D2 (DRD2) signaling pathways, suggesting a novel application of this compound in oncology .

Preclinical Studies on Antidepressant Effects

In preclinical settings, this compound has shown antidepressant-like effects in rodent models. It was observed to enhance mood-related behaviors and reduce anxiety-like symptoms, supporting its potential as an adjunctive treatment for mood disorders .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to risperidone:

Activity TypeThis compoundRisperidone
Dopamine D2 AntagonismHighHigh
Serotonin 5-HT2A AntagonismHighHigh
Mood StabilizationYesYes
Neuroprotective EffectsYesLimited
Analgesic PropertiesYesNo
Antioxidant ActivityYesLimited

Q & A

Basic Research Questions

Q. What physicochemical properties of paliperidone are critical for designing bioanalytical assays?

Key properties include LogP (3.02), polar surface area (84.39 Ų), and solubility in DMSO, which influence chromatographic retention, column selection, and extraction efficiency during sample preparation. These parameters guide method optimization for HPLC-MS assays, particularly for plasma matrix compatibility .

Q. How can researchers establish baseline pharmacokinetic parameters for this compound in human plasma?

Use a Quality-by-Design (QbD)-driven LC-MS method:

  • Optimize mobile phase (e.g., methanol:ammonium acetate with 0.1% formic acid) and column (C18) for peak resolution.
  • Validate extraction efficiency via solid-phase extraction (SPE) with recovery rates ≥85%.
  • Calibrate using deuterated internal standards (e.g., this compound D4) to minimize matrix effects .

Q. What are the primary metabolic pathways of this compound, and how do they affect drug-drug interaction (DDI) studies?

this compound undergoes minimal hepatic metabolism (CYP3A4/5-mediated), but renal excretion dominates. Monitor interactions with CYP3A4 inhibitors/inducers (e.g., ketoconazole, carbamazepine) and adjust dosing in renal impairment. Include creatinine clearance as a covariate in population pharmacokinetic models .

Advanced Research Questions

Q. How should researchers address contradictions in relapse prevention data between this compound formulations (e.g., ER, PP1M, PP3M)?

  • Conduct post-hoc analyses using pre-specified endpoints (e.g., time to relapse) and adjust for confounding variables (e.g., adherence rates, baseline symptom severity).
  • Apply survival analysis with Cox proportional hazards models, stratified by formulation and dosing interval. Reference studies with pre-planned interim analyses (e.g., NCT00086320, NCT01529515) to ensure statistical rigor .

Q. What experimental design principles apply to QbD-based bioanalytical method development for this compound?

  • Define critical method parameters (CMPs): column temperature, flow rate, and injection volume.
  • Use response surface methodology (RSM) to optimize CMPs and establish the design space.
  • Validate robustness via Plackett-Burman or central composite designs, ensuring %RSD <15% for precision .

Q. How can therapeutic drug monitoring (TDM) protocols account for this compound’s pharmacokinetic variability in schizophrenia patients?

  • Collect trough plasma samples at steady state (≥5 half-lives post-dose).
  • Adjust for covariates (age, renal function) using nonlinear mixed-effects modeling (NONMEM).
  • Target a concentration range of 20–60 ng/mL, correlating with D2 receptor occupancy (65–80%) .

Q. What statistical models best detect this compound’s treatment effects in longitudinal clinical trials?

  • Use item response theory (IRT) to analyze PANSS scores, accounting for placebo effects and inter-rater variability.
  • Apply mixed-effects repeated measures (MMRM) to handle missing data and time-dependent covariates. Validate power (>80%) via simulation studies .

Q. How do environmental factors (e.g., photodegradation) impact this compound stability in ecological toxicity studies?

  • Conduct accelerated stability testing under UV light (λ = 254 nm) to simulate environmental exposure.
  • Quantify degradation products via high-resolution mass spectrometry (HRMS) and assess ecotoxicity using Daphnia magna bioassays .

Q. Methodological Guidance Tables

Table 1: Key Physicochemical Properties of this compound

PropertyValueRelevance to Research Design
LogP3.02SPE efficiency optimization
Polar Surface Area84.39 ŲColumn chemistry selection
Solubility (DMSO)SolubleStock solution preparation
Melting Point181–186°CPurity assessment via DSC

Table 2: Common Confounders in this compound Pharmacokinetic Studies

ConfounderAdjustment MethodReference Study
Renal impairmentCockcroft-Gault equation
CYP3A4 inhibitorsDose reduction by 30–50%
PolypharmacyTDM + population PK modeling

Properties

IUPAC Name

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXMIIMHBWHSKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7049059
Record name Paliperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Paliperidone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015396
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble in water, Slightly soluble in dimethylformide; sparingly soluble in 0.1 N HCl, methylene chloride; practically insoluble in water, hexane, 0.1 N NaOH, 2.97e-01 g/L
Record name Paliperidone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01267
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Paliperidone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8148
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Paliperidone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015396
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Paliperidone is the major active metabolite of risperidone. The mechanism of action of paliperidone, as with other drugs having efficacy in schizophrenia, is unknown, but it has been proposed that the drug's therapeutic activity in schizophrenia is mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism., The exact mechanism of paliperidone's antipsychotic action, like that of other antipsychotic agents, has not been fully elucidated, but may involve antagonism of central dopamine type 2 (D2) and serotonin type 2 (5-hydroxytryptamine [5-HT2A]) receptors.1 39 41 Antagonism at a1- and a2-adrenergic and histamine (H1) receptors may contribute to other therapeutic and adverse effects observed with the drug.1 2 39 Paliperidone possesses no affinity for cholinergic muscarinic and beta1- and beta2-adrenergic receptors., Paliperidone is an active metabolite of the second-generation atypical antipsychotic, risperidone recently approved for the treatment of schizophrenia and schizoaffective disorder. Because paliperidone differs from risperidone by only a single hydroxyl group, questions have been raised as to whether there are significant differences in the effects elicited between these two drugs. /The researchers/ compared the relative efficacies of paliperidone versus risperidone to regulate several cellular signalling pathways coupled to four selected GPCR targets that are important for either therapeutic or adverse effects: human dopamine D2 , human serotonin 2A receptor subtype (5-HT2A ), human serotonin 2C receptor subtype and human histamine H1 receptors. Whereas the relative efficacies of paliperidone and risperidone were the same for some responses, significant differences were found for several receptor-signalling systems, with paliperidone having greater or less relative efficacy than risperidone depending upon the receptor-response pair. Interestingly, for 5-HT2A -mediated recruitment of beta-arrestin, 5-HT2A -mediated sensitization of ERK, and dopamine D2 -mediated sensitization of adenylyl cyclase signalling, both paliperidone and risperidone behaved as agonists. These results suggest that the single hydroxyl group of paliperidone promotes receptor conformations that can differ from those of risperidone leading to differences in the spectrum of regulation of cellular signal transduction cascades. Such differences in signalling at the cellular level could lead to differences between paliperidone and risperidone in therapeutic efficacy or in the generation of adverse effects.
Record name Paliperidone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01267
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Paliperidone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8148
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from 2-propanol

CAS No.

144598-75-4
Record name Paliperidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144598-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paliperidone [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144598754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paliperidone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01267
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Paliperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PALIPERIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/838F01T721
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Paliperidone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8148
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Paliperidone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015396
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

179.8 °C
Record name Paliperidone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8148
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (formula-7) (5.2 grams) and diisopropyl ethyl amine (12.56 grams) was added to 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (formula-8) (5.0 grams) in methanol (75 ml) taken in autoclave and then heated to 60-65° C., 0.8 Kg pressure was applied and stirred for 16 hours. The reaction mixture cooled and then distilled under reduced pressure. Isopropyl alcohol was added to the obtained residue and stirred for 15 minutes and then distilled off under reduced pressure to get the title compound. Added methanol and heated the reaction mixture to reflux temperature and stirred for 2.0 hrs at same temperature. Cooled the reaction mixture to 20° C. and stirred for 90 minutes at the same temperature. Filtered the solid precipitated. Washed the solid with chilled methanol and dried the compound.
Quantity
12.56 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-4H-pyrido-[1,2-a]pyrimidin-4-one (formula-11) (5 grams), acetic acid (25 ml) and palladium carbon (4 grams) was taken in an autoclave. Hydrogen gas with a pressure of 3.0 Kg/cm2 was applied to the above mixture at 32° C. for 9 hrs. The reaction mixture was filtered through a hyflow bed. The filtrate was treated with water (100 ml) and the pH of the filtrate was adjusted to 10 using aqueous sodium hydroxide solution. The solid formed was filtered, washed with water and dried at 50° C. to yield the title compound.
Name
palladium carbon
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido-[1,2-a]pyrimidin-4-one (formula-10) (0.3 grams) taken in a mixture of methanol (1.5 ml) and dichloromethane (3 ml) added sodium borohydride (0.008 grams) and stirred for 1 hour at 30° C. The solvent was distilled off under reduced pressure. Methanol (1.5 ml) was added to it and heated to reflux for 30 min. the reaction mixture was cooled to 20° C. and stirred for 1 hour. Filtered the solid, washed with methanol and dried.
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.008 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (formula-8) (170.1 grams), 6-fluoro-3-(4-piperidinyl)-1,2-benzoisoxazole monohydrochloride (formula-6) (150 grams), sodium carbonate (113.3 grams), and potassium iodide (9.7 grams) in acetonitrile (1.5 L) was heated to 85° C. The reaction mixture was heated at 85° C. for 6 hrs. The reaction mixture was then cooled to −10° C. and stirred for 1.5 hrs. The solid obtained was filtered, washed with cold acetonitrile. The wet solid was taken in water, and acetic acid was added to the mixture to adjust the pH to 4.0. The reaction mixture was treated with acidic carbon and filtered through hyflow bed. The filtrate was treated with sodium hydrosulphite (hydrose). The pH of the reaction mixture was adjusted to 12 by adding aqueous sodium hydroxide solution and stirred for 45 min. The solid obtained was filtered, washed with water and dried to provide the title compound.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
113.3 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

To the solution of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (formula-8) (10.0 grams) in methanol (50 ml), 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (formula-7) (11 grams) and diisopropyl ethyl amine (9 grams) were added. The reaction mixture heated to 65-70° C. and stirred for 24 hrs at the same temperature. The reaction mixture was cooled. Dichloromethane (100 ml) and sodium borohydride (0.086 grams) were added to it and stirred for 60 minutes at the same temperature. The solvent was distilled off under reduced temperature. Methanol was added to the residue and heated to reflux for 30 min. The reaction mixture was cooled to 20° C. and stirred for 1 hour. Filtered the solid precipitated. Washed the solid with chilled methanol and dried the compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.086 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.